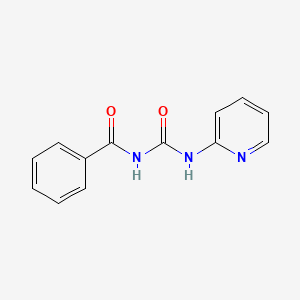

N-(pyridin-2-ylcarbamoyl)benzamide

Übersicht

Beschreibung

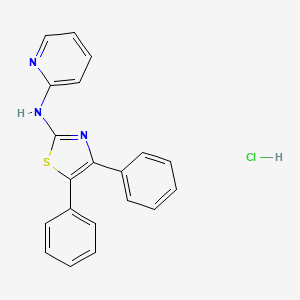

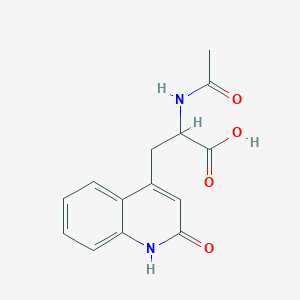

“N-(pyridin-2-ylcarbamoyl)benzamide” is a chemical compound with the molecular formula C13H11N3O2 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

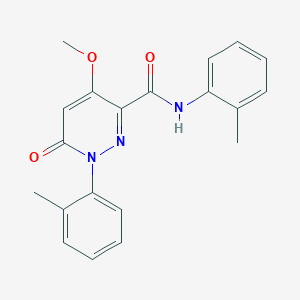

The synthesis of N-(pyridin-2-ylcarbamoyl)benzamide has been reported in the literature. For instance, a novel series of N-pyridin-2-yl benzamide analogues were synthesized starting from 3-nitrobenzoic acid . The reaction was implemented in various co-solvents, and it was found that the co-solvent H2O/dioxane could improve the yield of products .Molecular Structure Analysis

The molecular structure of N-(pyridin-2-ylcarbamoyl)benzamide is determined by its molecular formula, C13H11N3O2 . Further details about its structure can be obtained through techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .Physical And Chemical Properties Analysis

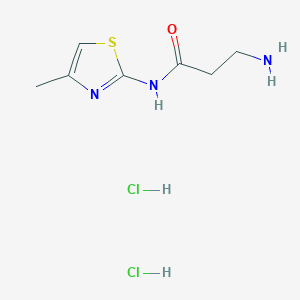

The physical and chemical properties of N-(pyridin-2-ylcarbamoyl)benzamide include a molecular weight of 198.22 g/mol . Other properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

Synthesis and Characterization

Synthesis of N-(pyridin-2-ylcarbamoyl)benzamide derivatives and their characterization using various spectroscopic techniques have been documented. These derivatives show potential in crystallography and molecular structure analysis (Adhami et al., 2014).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of certain N-(pyridin-2-ylcarbamoyl)benzamide derivatives have been studied, revealing insights into molecular orientations and interactions (Artheswari et al., 2019).

Chemical Reactions and Kinetics

Photocatalytic Degradation Studies

N-(pyridin-2-ylcarbamoyl)benzamide derivatives have been investigated in the context of photocatalytic degradation, providing insights into their reactivity and potential environmental applications (Maillard-Dupuy et al., 1994).

C-H Bond Amination

These compounds have been used to study C-H bond amination reactions, showcasing their utility in synthetic organic chemistry (Zhao et al., 2017).

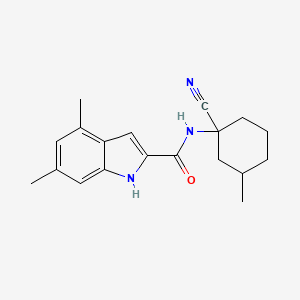

Spectroscopic Analysis

Spectroscopic Characterization

Detailed spectroscopic data of certain N-(pyridin-2-ylcarbamoyl)benzamide isomers have been reported, highlighting their utility in molecular spectroscopy (Kadir et al., 2019).

Fluorescence Studies

Research on benzamide ligands with pyridine derivatives has shown interesting fluorescence properties, making them relevant for studies in photochemistry and material science (Yamaji et al., 2017).

Zukünftige Richtungen

The N-pyridin-2-yl benzamide analogues discovered in recent studies can provide some lead molecules for the development of potent oral GK activators with minimum side-effects for the management of type 2 diabetes . This suggests potential future directions in the field of medicinal chemistry and drug development.

Eigenschaften

IUPAC Name |

N-(pyridin-2-ylcarbamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12(10-6-2-1-3-7-10)16-13(18)15-11-8-4-5-9-14-11/h1-9H,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKGCZZLXAMCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330161 | |

| Record name | N-(pyridin-2-ylcarbamoyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718146 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(pyridin-2-ylcarbamoyl)benzamide | |

CAS RN |

39764-04-0 | |

| Record name | N-(pyridin-2-ylcarbamoyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-Difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol](/img/structure/B2901068.png)

![2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901074.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(5-propan-2-yloxypyrazin-2-yl)methanone;hydrochloride](/img/structure/B2901077.png)

![8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2901083.png)